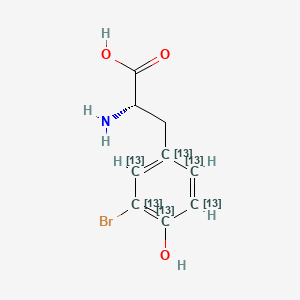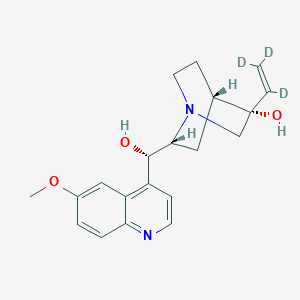
(3S)-3-Hydroxy Quinidine-vinyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Hydroxy Quinidine-vinyl-d3: is a derivative of quinidine, a well-known alkaloid derived from the bark of the Cinchona tree This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group at the quinidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 typically involves the modification of quinidine through a series of chemical reactions. One common method includes the hydroxylation of quinidine at the third position, followed by the introduction of a vinyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired modifications are achieved with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as crystallization or chromatography to ensure the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Hydroxy Quinidine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl and vinyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the vinyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the vinyl group may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S)-3-Hydroxy Quinidine-vinyl-d3 is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of quinidine derivatives with biological targets, such as enzymes and receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias. Its ability to modulate ion channels makes it a valuable compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of (3S)-3-Hydroxy Quinidine-vinyl-d3 involves its interaction with ion channels in the cell membrane. It primarily targets sodium and potassium channels, modulating their activity and affecting the electrical properties of cells. This modulation can lead to changes in cellular excitability and conduction, which is particularly relevant in the context of cardiac arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Quinidine: The parent compound, known for its antiarrhythmic properties.
Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.
Hydroxyquinidine: A hydroxylated derivative of quinidine with similar pharmacological properties.
Uniqueness: (3S)-3-Hydroxy Quinidine-vinyl-d3 is unique due to the presence of both a hydroxyl and a vinyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(3S,4S,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D |
InChI-Schlüssel |
BSRUJCFCZKMFMB-RTGLDVFKSA-N |
Isomerische SMILES |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



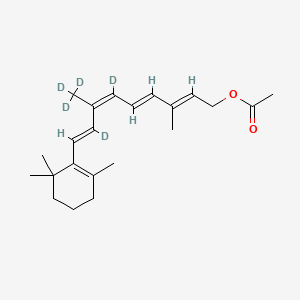

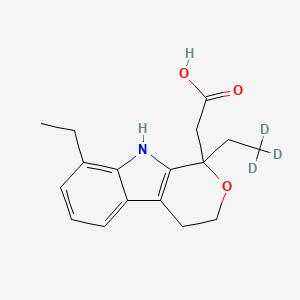
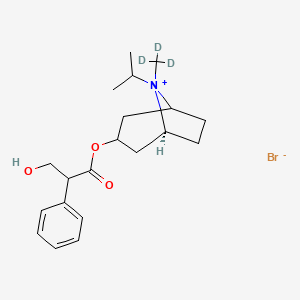
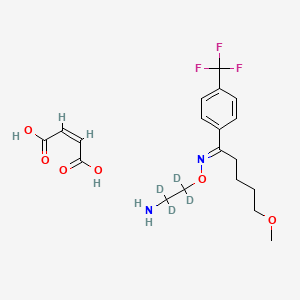
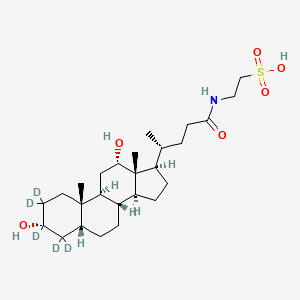
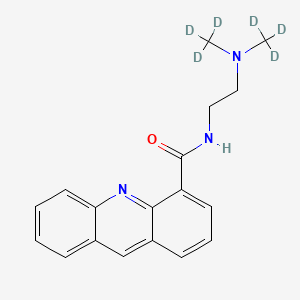
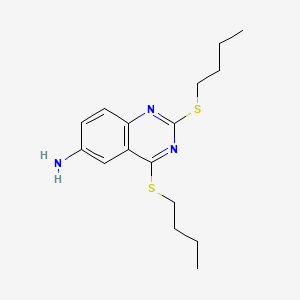
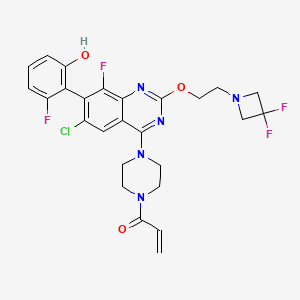
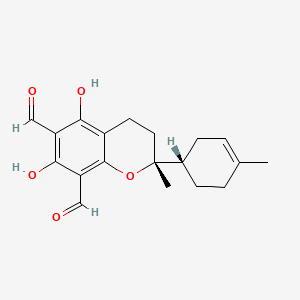

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
